N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
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Overview
Description
N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a synthetic compound known for its unique chemical structure and significant biological activities It is a member of the oxadiazolo-pyrazine family, which is characterized by the presence of both oxadiazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves a multi-step process. One common method starts with the reaction of 3,4-diaminofurazan with oxalic acid to form the intermediate 1,2,5-oxadiazolo[3,4-b]pyrazine-5,6-dione. This intermediate is then subjected to methylation using methyl iodide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the methyl groups.
Scientific Research Applications
N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-cancer properties, particularly in breast cancer research.
Mechanism of Action
The primary mechanism of action of N5,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its role as a mitochondrial uncoupler. It disrupts the proton gradient across the mitochondrial membrane, leading to increased respiration and reduced ATP production. This action can induce apoptosis in cancer cells and modulate metabolic pathways . The compound targets the mitochondrial membrane and affects pathways related to energy metabolism and cell survival .
Comparison with Similar Compounds
Similar Compounds
N~5~,N~6~-bis(2-Fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine: Another mitochondrial uncoupler with similar properties.
Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone: A well-known mitochondrial uncoupler used in research.
Uniqueness
N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively target mitochondrial pathways without affecting the plasma membrane makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
210301-47-6 |
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Molecular Formula |
C6H8N6O |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
5-N,6-N-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C6H8N6O/c1-7-3-4(8-2)10-6-5(9-3)11-13-12-6/h1-2H3,(H,7,9,11)(H,8,10,12) |
InChI Key |
AVCTZMMHUAGABV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=NON=C2N=C1NC |
Origin of Product |
United States |
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